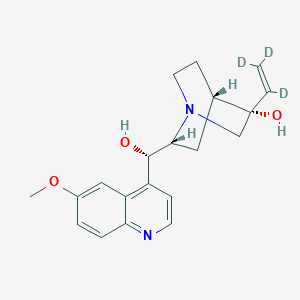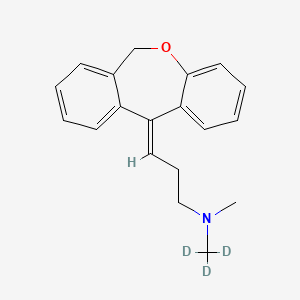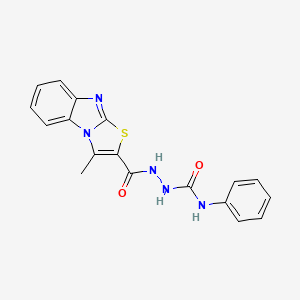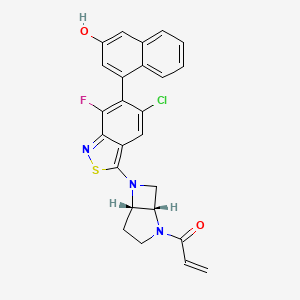
KRAS inhibitor-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-13 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in targeted cancer therapy, aiming to disrupt the aberrant signaling pathways driven by mutant KRAS proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
KRAS inhibitor-13 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. For instance, one approach involves the use of hetero-tricyclic compounds as starting materials, which undergo various chemical transformations to yield the final product . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to identify compounds with improved efficacy and reduced toxicity .
Scientific Research Applications
KRAS inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS in cellular signaling pathways and cancer progression.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations.
Mechanism of Action
KRAS inhibitor-13 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the GTP-bound active form of KRAS, preventing it from interacting with downstream effectors in the MAP kinase pathway . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
KRAS inhibitor-13 is compared with other similar compounds, such as sotorasib and adagrasib, which are also KRAS inhibitors targeting the G12C mutation . While these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Other similar compounds include MRTX1133 and JAB-23000, which target different KRAS mutations .
Conclusion
This compound represents a promising advancement in the field of targeted cancer therapy. Its ability to specifically inhibit mutant KRAS proteins offers potential therapeutic benefits for patients with KRAS-driven cancers. Ongoing research and development efforts aim to further optimize its efficacy and safety profiles, paving the way for its potential clinical application.
Properties
Molecular Formula |
C25H19ClFN3O2S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
InChI Key |
URKYROWBWZUPML-PMACEKPBSA-N |
Isomeric SMILES |
C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Canonical SMILES |
C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


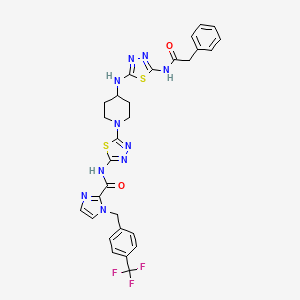
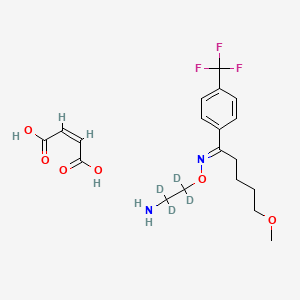
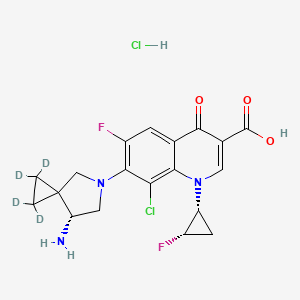
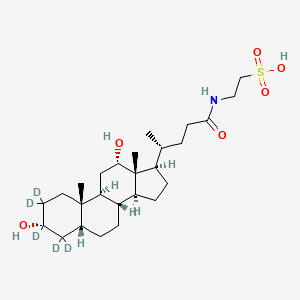
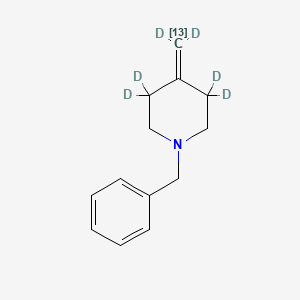
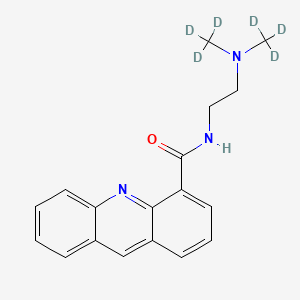
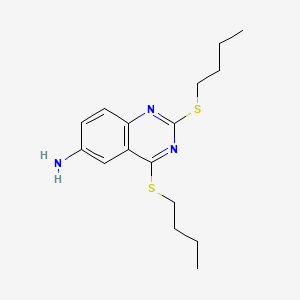
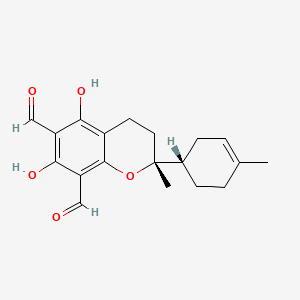
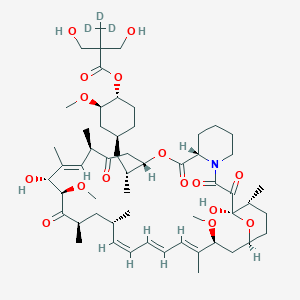

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
